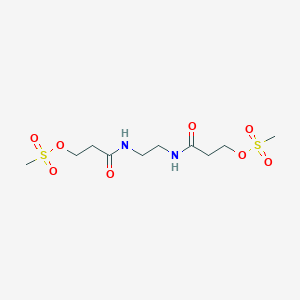

N,N'-Ethylenebis(hydracrylamide) dimesylate

Beschreibung

N,N'-Ethylenebis(hydracrylamide) dimesylate is a bifunctional organic compound characterized by an ethylene (-CH₂-CH₂-) bridge linking two hydracrylamide (3-hydroxypropanamide) groups, with mesylate (methanesulfonate) counterions.

Eigenschaften

CAS-Nummer |

36647-70-8 |

|---|---|

Molekularformel |

C10H20N2O8S2 |

Molekulargewicht |

360.4 g/mol |

IUPAC-Name |

[3-[2-(3-methylsulfonyloxypropanoylamino)ethylamino]-3-oxopropyl] methanesulfonate |

InChI |

InChI=1S/C10H20N2O8S2/c1-21(15,16)19-7-3-9(13)11-5-6-12-10(14)4-8-20-22(2,17)18/h3-8H2,1-2H3,(H,11,13)(H,12,14) |

InChI-Schlüssel |

NIQIVJFGLNOOMX-UHFFFAOYSA-N |

Kanonische SMILES |

CS(=O)(=O)OCCC(=O)NCCNC(=O)CCOS(=O)(=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYLSULFONYLOXY-N-[2-(3-METHYLSULFONYLOXYPROPANOYLAMINO)ETHYL]PROP ANAMIDE involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes and advanced purification techniques to ensure the compound meets industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

3-METHYLSULFONYLOXY-N-[2-(3-METHYLSULFONYLOXYPROPANOYLAMINO)ETHYL]PROP ANAMIDE undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, with temperature, pressure, and solvent choice playing crucial roles .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

3-METHYLSULFONYLOXY-N-[2-(3-METHYLSULFONYLOXYPROPANOYLAMINO)ETHYL]PROP ANAMIDE has a wide range of scientific research applications, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-METHYLSULFONYLOXY-N-[2-(3-METHYLSULFONYLOXYPROPANOYLAMINO)ETHYL]PROP ANAMIDE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and the target molecules involved. The exact pathways and targets are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Functional Groups

The table below summarizes key structural and functional differences between N,N'-Ethylenebis(hydracrylamide) dimesylate and related compounds:

Physical Properties

- While direct data are unavailable, the dihydrobromide salt of a related compound, N,N'-ethylenebis[N-methyl-2-hydroxydodecylamine], has a melting point of 162°C , suggesting that salt forms of ethylenebis derivatives exhibit thermal stability. The mesylate counterions in the target compound likely enhance its solubility in polar solvents compared to non-ionic analogues like N,N'-methylenebisacrylamide.

Research Findings and Key Contrasts

- Catalytic vs. Crosslinking Roles : Salen ligands dominate in catalysis, whereas bis-acrylamides and bis-iodoacetamides are tailored for crosslinking. The target compound’s mesylate groups position it uniquely for applications requiring both solubility and reactivity .

Biologische Aktivität

Overview of N,N'-Ethylenebis(hydracrylamide) Dimesylate

N,N'-Ethylenebis(hydracrylamide) dimesylate is a compound that belongs to the class of hydrophilic polymers and is often utilized in various biomedical applications, including drug delivery systems and tissue engineering. Its structure allows it to form hydrogels, which can be advantageous for controlled release and biocompatibility.

The biological activity of N,N'-Ethylenebis(hydracrylamide) dimesylate primarily stems from its ability to form hydrogels that can encapsulate drugs or biological molecules. This property allows for:

- Controlled Release : The polymer matrix can modulate the release rate of therapeutic agents, enhancing their efficacy while minimizing side effects.

- Cell Interaction : The compound can interact with cellular components, potentially influencing cell adhesion, proliferation, and differentiation.

Case Studies

- Drug Delivery Systems : Research has demonstrated that hydrogels formed from N,N'-Ethylenebis(hydracrylamide) can effectively deliver anticancer drugs. In vitro studies showed improved cytotoxicity against cancer cells when drugs were delivered via these hydrogels compared to free drug solutions.

- Tissue Engineering : In a study focusing on tissue scaffolds, N,N'-Ethylenebis(hydracrylamide) dimesylate-based hydrogels supported the growth of fibroblasts and endothelial cells, indicating its potential for promoting tissue regeneration.

Comparative Analysis

| Property | N,N'-Ethylenebis(hydracrylamide) Dimesylate | Other Hydrogels (e.g., PEG-based) |

|---|---|---|

| Hydrophilicity | High | Moderate to High |

| Biocompatibility | Excellent | Varies |

| Drug Release Profile | Sustained | Rapid or Sustained |

| Cellular Interaction | Promotes adhesion and proliferation | Varies |

Research Findings

- Biocompatibility Studies : Various studies have confirmed the biocompatibility of N,N'-Ethylenebis(hydracrylamide) dimesylate in vivo, showing minimal inflammatory response when implanted in animal models.

- Stability Testing : Long-term stability tests indicated that the compound maintains its structural integrity and biological activity over extended periods, making it suitable for prolonged therapeutic applications.

- Enzymatic Degradation : The degradation rate of the hydrogels can be tailored through chemical modifications, allowing researchers to design systems that degrade at specific rates depending on the application needs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.